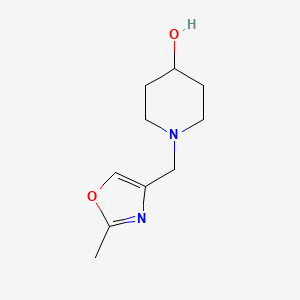

![molecular formula C19H26N2OS B2584197 3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325306-43-1](/img/structure/B2584197.png)

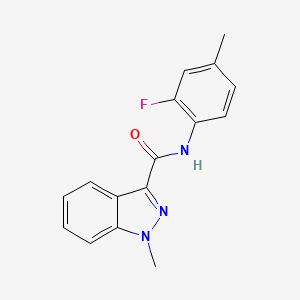

3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of organosulfur compound, specifically a thione, which is a compound where the oxygen atom of a ketone is replaced by a sulfur atom . It also contains a diazaspirodecene group, which is a type of spiro compound where two nitrogen atoms are incorporated into the ring structure .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,2,4-triazolidine-3-thiones and 3,4-dihydropyrimidin-2(1H)-thiones have been synthesized through reactions involving aldehydes and thiosemicarbazide .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including the butoxyphenyl group, the diazaspirodecene group, and the thione group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in various reactions. For example, benzimidazole-thione derivatives have been synthesized through reactions involving alkylated, benzylated, and bromoalkylated benzimidazole-thione .Applications De Recherche Scientifique

Molecular Diversity and Synthesis

Triphenylphosphine Promoted Reaction : A study by Han, Zheng, Zhang, and Yan (2020) explored the triphenylphosphine-promoted reaction of electron-deficient alkynes and arylidene Meldrum acid, leading to the formation of various products, including trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes (Han et al., 2020).

Microwave Assisted Synthesis : Shroff, Mohanta, Baitharu, Bag, and Behera (2022) conducted a study on the rapid and high-yield microwave-assisted synthesis of novel 7,9-bis-(arylidene)-4-methyl-2,6,10-triphenyl-2,3-diazaspiro[4,5]dec-3-ene-1,8-dione derivatives (Shroff et al., 2022).

Oxidative Cyclization of Olefinic Precursors : Martin‐Lopez and Bermejo (1998) described the synthesis of various diazaspiro[4.5]decanes, including 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decan-2-one, by oxidative cyclization of olefinic precursors (Martin‐Lopez & Bermejo, 1998).

Antimicrobial and Biological Activity

Antimicrobial Assay : A study on the antimicrobial activities of spiro diarylidene derivatives was conducted by Zhou, Andreou, Biktagirov, Eames, and Wadhawan (2010). This research focused on the electrochemical reduction properties of these compounds (Zhou et al., 2010).

Antibacterial and Antifungal Activity : Rajanarendar, Rao, Shaik, Reddy, and Srinivas (2010) synthesized novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and evaluated their biological activity against various standard strains, demonstrating significant activity (Rajanarendar et al., 2010).

Structural and Spectral Analysis

NMR Analysis : Guerrero-Alvarez, Moncayo-Bautista, and Ariza-Castolo (2004) reported on the relative configuration of various 1,4-diazaspiro[4.5]decanes using NMR techniques (Guerrero-Alvarez et al., 2004).

Crystal Structure Analysis : Graus, Casabona, Uriel, Cativiela, and Serrano (2010) described the preparation and crystallographic analysis of various 1,3-diazaspiro[4.5]decanes, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of 3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response in the body.

Mode of Action

3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

The inhibition of COX-1 and COX-2 enzymes by 3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione affects the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation.

Result of Action

The molecular and cellular effects of the action of 3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione include a significant reduction in inflammation . This is achieved through the inhibition of COX-1 and COX-2 enzymes and the subsequent decrease in prostaglandin production.

Propriétés

IUPAC Name |

3-(4-butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2OS/c1-3-4-13-22-16-7-5-15(6-8-16)17-18(23)21-19(20-17)11-9-14(2)10-12-19/h5-8,14H,3-4,9-13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGRTOLIZASJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3(CCC(CC3)C)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2584121.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2584123.png)

![N-(2,4-dimethoxyphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2584125.png)

![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2584126.png)

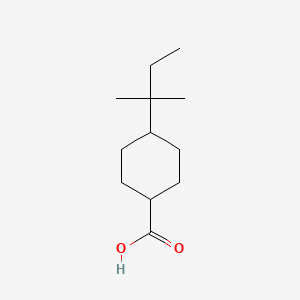

![Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2584128.png)

![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2584129.png)

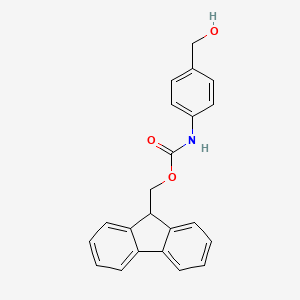

![N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2584135.png)

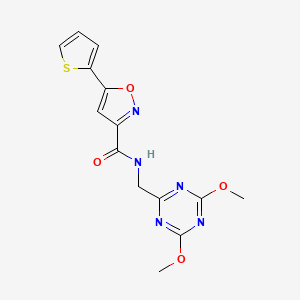

![2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2584137.png)